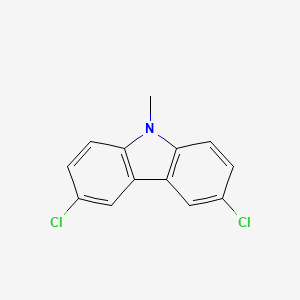

3,6-Dichloro-9-methylcarbazole

Description

Overview of Carbazole (B46965) as a Privileged Heteroaromatic System in Chemical Research

Carbazole is a tricyclic heteroaromatic organic compound featuring two benzene (B151609) rings fused to a five-membered nitrogen-containing ring. wikipedia.org This unique structure, often referred to as a "privileged scaffold," serves as a foundational component in the synthesis of a vast array of molecules with significant applications in medicinal chemistry and materials science. ijpsr.comresearchgate.net The carbazole nucleus is a key building block for numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. ijpsr.comnih.gov Its utility also extends to the development of materials for organic electronics, such as polymers, dyes, and electroluminescent materials, a consequence of its inherent luminous properties. ijpsr.comresearchgate.net The carbazole framework can be readily functionalized at the 3, 6, and 9 positions, allowing for the strategic introduction of various chemical groups to fine-tune its properties. researchgate.netmdpi.com

The Strategic Importance of Halogenation in Carbazole Scaffolds for Chemical Reactivity and Material Science

The introduction of halogen atoms, such as chlorine or bromine, onto the carbazole scaffold is a critical strategy for modifying its chemical reactivity and physical properties. Halogenation, particularly at the 3 and 6 positions, provides reactive handles for further chemical transformations, including cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This functionalization is instrumental in the synthesis of more complex carbazole derivatives.

For instance, 3,6-dibromocarbazole (B31536) is a common precursor for synthesizing 9H-carbazole-3,6-dicarbonitrile, a versatile building block for materials with potential applications in medicinal and supramolecular chemistry. chemicalbook.comresearchgate.net The halogen atoms influence the electronic properties of the carbazole system, which can be advantageous in the design of materials for organic electronics, including light-emitting diodes and photovoltaics. mdpi.com

The Role of N-Substitution in Modulating Carbazole Properties and Synthetic Pathways

The substitution of the hydrogen atom on the nitrogen (position 9) of the carbazole ring, known as N-substitution, is a powerful method for modulating the compound's properties and directing synthetic outcomes. nih.govresearchgate.net This modification can significantly impact the solubility, electronic characteristics, and biological activity of the resulting carbazole derivative. nih.govmdpi.com

N-substituted carbazoles have garnered considerable attention from researchers due to their therapeutic potential, particularly in the context of neurological disorders and as antiproliferative agents. nih.govmdpi.com From a synthetic standpoint, the presence of a substituent on the nitrogen atom can influence the regioselectivity of subsequent reactions on the carbazole ring. Furthermore, N-alkylation is a common step in the synthesis of more complex carbazole-based structures. For example, the reaction of 3,6-dichlorocarbazole (B1220011) with various alkylating agents allows for the introduction of different functional groups at the 9-position, leading to a diverse range of compounds with tailored properties. google.com

Rationale for Focused Academic Inquiry into 3,6-Dichloro-9-methylcarbazole and its Derivatives

The specific compound, this compound, represents a convergence of the key structural modifications discussed above: a carbazole core, halogenation at the 3 and 6 positions, and N-methylation. This unique combination of features makes it a compelling subject for academic investigation. The chlorine atoms provide sites for further functionalization, while the methyl group at the nitrogen position influences its solubility and electronic nature.

Research into this compound and its derivatives is driven by the potential to create novel materials and biologically active molecules. For example, derivatives of 3,6-dichlorocarbazole are explored for their applications in medicine and as photoelectric and photographic materials. google.com The synthesis of various derivatives, such as 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole, highlights the utility of the 3,6-dichloro-9H-carbazole scaffold in creating new compounds with specific functionalities. nih.gov The systematic study of this and related compounds contributes to a deeper understanding of structure-property relationships within the broader class of carbazole derivatives, paving the way for the rational design of new materials and therapeutic agents.

Precursor Synthesis Strategies Towards Dihalogenated Carbazole Core Structures

The formation of the 3,6-dihalogenated carbazole skeleton is a critical step. This can be achieved either by direct halogenation of a pre-formed carbazole ring or by constructing the carbazole nucleus from appropriately halogenated aromatic precursors.

The most direct route to 3,6-dichlorocarbazole is the electrophilic chlorination of carbazole. The carbazole ring is susceptible to electrophilic substitution, primarily at the 3 and 6 positions due to the activating effect of the nitrogen atom. A common and effective chlorinating agent for this transformation is N-chlorosuccinimide (NCS). The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction conditions, including temperature and stoichiometry of the reagents, can be optimized to favor the formation of the desired 3,6-dichloro product.

A patented method describes the synthesis of 3,6-dichlorocarbazole by reacting carbazole with N-chlorosuccinimide in DMF. The molar ratio of carbazole to NCS is a crucial parameter, with an excess of NCS favoring dichlorination. The reaction temperature is also controlled to ensure selective dichlorination and minimize the formation of other chlorinated isomers or over-chlorinated products. nih.gov

| Reagent | Solvent | Temperature (°C) | Molar Ratio (Carbazole:NCS) | Yield (%) | Reference |

| N-Chlorosuccinimide | DMF | 60 | 1:2 | 89.48 | nih.gov |

| N-Chlorosuccinimide | DMF | 60 | 1:4 | 59.08 | nih.gov |

| N-Chlorosuccinimide | DMF | 45 | 1:8 | 75.28 | nih.gov |

| This interactive data table provides examples of reaction conditions for the synthesis of 3,6-Dichlorocarbazole using N-Chlorosuccinimide. |

An alternative to direct halogenation involves the construction of the carbazole ring from halogenated aromatic starting materials. Classical methods for carbazole synthesis, such as the Graebe-Ullmann reaction or the Fischer indole synthesis, can be adapted for this purpose.

The Graebe-Ullmann synthesis involves the diazotization of an N-phenyl-2-aminobenzene derivative, followed by an intramolecular cyclization with the elimination of nitrogen gas. To synthesize a dihalogenated carbazole, one could start with appropriately halogenated anilines and benzene derivatives to construct the necessary diarylamine precursor. For example, the reaction of 2-amino-4-chlorobenzenamine with 1-bromo-4-chlorobenzene could, after several steps, lead to a dichlorinated diarylamine, which could then undergo the Graebe-Ullmann cyclization.

The Fischer indole synthesis is another powerful method for forming the indole nucleus, which is a key component of the carbazole structure. This reaction involves the acid-catalyzed cyclization of an arylhydrazone. To prepare a dihalogenated carbazole, a dihalogenated phenylhydrazine could be reacted with a suitable ketone, such as cyclohexanone, to form the corresponding hydrazone. Subsequent cyclization under acidic conditions would yield a tetrahydrocarbazole, which can then be aromatized to the desired dihalogenated carbazole.

These methods offer the advantage of installing the halogen atoms at specific positions on the aromatic rings before the carbazole core is formed, thus providing a high degree of regiocontrol.

N-Methylation Strategies for Carbazole Nitrogen Atom

Once the 3,6-dichlorocarbazole core is obtained, the next step is the introduction of a methyl group at the 9-position (the nitrogen atom).

The nitrogen atom of the carbazole ring is nucleophilic and can be readily alkylated using various methylating agents. This is a standard N-alkylation reaction that typically proceeds via an SN2 mechanism. Common methylating agents include methyl iodide (CH3I), dimethyl sulfate ((CH3)2SO4), and methyl tosylate (CH3OTs). The reaction is usually carried out in the presence of a base to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH). The choice of solvent depends on the specific reagents used, with polar aprotic solvents like DMF, acetone, and acetonitrile being common.

For instance, the N-alkylation of 3,6-dichloro-9H-carbazole can be achieved by treating it with a methylating agent in the presence of a base. A study on a similar system involved the alkylation of 3,6-dichloro-9H-carbazole with propargyl bromide using potassium carbonate as the base in DMF, affording the N-alkynylated product in good yield. chem-station.com A similar protocol could be readily adapted for N-methylation.

| Methylating Agent | Base | Solvent | Temperature | Yield |

| Methyl Iodide | NaH | DMF | Room Temperature | High |

| Dimethyl Sulfate | K2CO3 | Acetone | Reflux | Good |

| Methyl Tosylate | KOH | Acetonitrile | Reflux | Good |

| This interactive data table presents typical conditions for the N-methylation of carbazoles. |

While N-alkylation of carbazoles is generally straightforward, achieving site-selectivity in molecules with multiple reactive sites can be challenging. In the context of this compound synthesis, the primary concern is to ensure that methylation occurs exclusively at the nitrogen atom and not at the carbon atoms of the aromatic rings. Given the presence of the deactivating chloro substituents, C-alkylation is generally less favorable than N-alkylation under standard alkylating conditions.

However, in more complex carbazole derivatives, catalyst-controlled site-selective functionalization can be employed to direct the reaction to the desired position. For instance, catalyst systems can be designed to favor N-H functionalization over C-H functionalization. While much of the research in this area has focused on C-H activation, the principles can be applied to achieve selective N-functionalization. For example, certain palladium catalysts have been shown to selectively promote N-H arylation of carbazoles in the presence of reactive C-H bonds. researchgate.net This demonstrates that with the appropriate choice of catalyst and ligands, it is possible to direct functionalization to the nitrogen atom with high selectivity.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached from both convergent and divergent perspectives, allowing for flexibility in the synthesis of analogues and derivatives.

A convergent synthesis would involve the separate synthesis of two key fragments that are then combined to form the final product. For this compound, a possible convergent approach could involve the synthesis of a 3,6-dichlorocarbazole precursor and a separate methylating agent precursor. However, a more illustrative convergent strategy in the broader context of carbazole synthesis involves the coupling of two different aromatic rings to form the diarylamine intermediate, which is then cyclized. For example, a dichlorinated aniline derivative could be coupled with a suitable benzene derivative, followed by cyclization and N-methylation.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. In the context of this compound, 3,6-dichlorocarbazole serves as an excellent common intermediate. From this precursor, a wide range of 9-substituted derivatives can be prepared through various N-functionalization reactions. For instance, N-methylation leads to the target compound, while reactions with other electrophiles could yield a library of related compounds with different substituents on the nitrogen atom. This approach is particularly useful for exploring structure-activity relationships of carbazole derivatives.

For example, starting with 3,6-dichlorocarbazole, one could perform:

N-methylation to obtain this compound.

N-ethylation using ethyl iodide to obtain 3,6-dichloro-9-ethylcarbazole.

N-arylation using a suitable aryl halide under palladium catalysis to obtain 9-aryl-3,6-dichlorocarbazoles.

N-acylation with an acyl chloride to produce 9-acyl-3,6-dichlorocarbazoles.

This divergent approach from a common dichlorinated carbazole intermediate provides an efficient pathway to a diverse set of molecules for further investigation.

Structure

3D Structure

Properties

CAS No. |

23999-51-1 |

|---|---|

Molecular Formula |

C13H9Cl2N |

Molecular Weight |

250.12 g/mol |

IUPAC Name |

3,6-dichloro-9-methylcarbazole |

InChI |

InChI=1S/C13H9Cl2N/c1-16-12-4-2-8(14)6-10(12)11-7-9(15)3-5-13(11)16/h2-7H,1H3 |

InChI Key |

VAHVPQYDPPVHKF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |

Origin of Product |

United States |

Chemical Reactivity and Advanced Functionalization of 3,6 Dichloro 9 Methylcarbazole

Regioselectivity in Chemical Transformations of 3,6-Dichloro-9-methylcarbazole

The electronic properties of the carbazole (B46965) nucleus, influenced by the nitrogen heteroatom and the chloro substituents, dictate the preferred sites of chemical attack. Understanding and controlling this regioselectivity is paramount for the rational design and synthesis of functionalized carbazole derivatives.

The carbazole ring system is electron-rich, and the nitrogen atom directs electrophilic substitution primarily to the 3 and 6 positions. While the chloro groups at these positions are deactivating, the inherent electronic bias of the carbazole nucleus often still favors reactivity at or adjacent to these sites. For instance, in related halogenated carbazoles, electrophilic attack demonstrates a clear preference for the positions para to the nitrogen atom. This is a common feature in the chemistry of carbazole and its derivatives, where the nitrogen lone pair enhances the electron density at the C-3 and C-6 positions, making them more susceptible to electrophilic attack.

| Reagent/Catalyst System | Product(s) | Observations |

| Gold Catalysts | Multiple C-H functionalization products | Gold catalysts enable the introduction of multiple carbene fragments onto the carbazole framework. nih.govresearchgate.net |

| Rhodium(III) Catalysts | C1-alkylated carbazoles | Cationic rhodium complexes facilitate the generation of C1-alkylated products. chim.it |

| Palladium Catalysts | C-H arylated carbazoles | Palladium-catalyzed C-H activation is a common method for introducing aryl groups. chim.itmdpi.com |

This table provides examples of regioselective functionalization on the carbazole core, which can be influenced by the choice of catalyst.

While the C-3 and C-6 positions are electronically favored for electrophilic substitution, modern synthetic methods allow for the targeted functionalization of other positions, such as C-1 and C-8. This is often achieved through the use of directing groups, which can chelate to a metal catalyst and position it in close proximity to a specific C-H bond. chim.it This strategy overcomes the inherent electronic preferences of the carbazole ring, enabling the introduction of functional groups at less reactive sites. Transition metal-catalyzed C-H activation has emerged as a powerful tool for achieving such site-selective modifications. chim.it For example, rhodium(III)-catalyzed C-H activation has been successfully employed for the C1-alkylation of carbazole derivatives. chim.it

Oxidative Coupling Reactions of Halogenated Carbazole Derivatives

Oxidative coupling reactions represent a powerful strategy for the construction of C-C bonds, leading to the formation of dimeric or polymeric carbazole structures with extended conjugation. These materials are of significant interest for their potential applications in organic electronics.

The halogen atoms in this compound can serve as leaving groups in various cross-coupling reactions, such as Suzuki and Kumada couplings, enabling the formation of C-C bonds at these positions. ossila.com This allows for the synthesis of well-defined oligomers and polymers where the carbazole units are linked through the 3 and 6 positions. The resulting materials often exhibit interesting photophysical properties. For instance, copolymers of fluorene (B118485) and 3,6-linked carbazoles have been prepared and investigated for their use as hole-transport layer materials in organic light-emitting diodes (OLEDs). ossila.com

| Coupling Reaction | Reactants | Product | Application |

| Suzuki Coupling | 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole and an arylboronic acid | 3,6-Diaryl-9-(2-ethylhexyl)-9H-carbazole | Organic Electronics |

| Kumada Polymerization | 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole and a Grignard reagent | Poly(9-(2-ethylhexyl)-carbazole-3,6-diyl) | Polymer Chemistry |

| Oxidative Coupling | Carbazole derivatives | Bicarbazoles or polycarbazoles | Materials Science |

This table illustrates common C-C bond-forming reactions involving halogenated carbazoles.

The oxidation of carbazoles can proceed through various mechanistic pathways, often involving the formation of radical cations or dicationic species. These reactive intermediates can then undergo coupling reactions to form new C-C bonds. In the context of dehydrogenative annulation for carbazole synthesis, it has been proposed that a hypervalent iodine(III) reagent reacts with anilides to generate a nitrenium ion or an equivalent carbenium ion. acs.org This intermediate then activates the second aromatic ring for subsequent C-C and C-N bond formation. acs.org Understanding these mechanistic details is crucial for controlling the outcome of oxidative coupling reactions and for designing new synthetic methodologies.

Diverse C-H Functionalization Reactions on the Carbazole Framework

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying the carbazole skeleton. chim.it This approach avoids the need for pre-functionalization of the starting material, such as the introduction of a halogen atom, and allows for the direct conversion of a C-H bond into a new C-C, C-N, or C-O bond. chim.itnih.gov A wide range of transition metal catalysts, including those based on palladium, rhodium, and gold, have been developed for the C-H functionalization of carbazoles. nih.govresearchgate.netchim.it These methods offer access to a diverse array of functionalized carbazole derivatives with tailored electronic and photophysical properties. Gold-catalyzed carbene transfer reactions, for example, have been shown to enable multiple C-H functionalization events on the carbazole heterocycle. nih.govresearchgate.net

Alkylation and Arylation Methods (e.g., C-H Alkylation, C-H Arylation)

The introduction of alkyl and aryl groups onto the carbazole framework is a fundamental strategy for tuning its properties. While direct C-H functionalization is a powerful tool for forging new carbon-carbon bonds, specific examples for this compound are not extensively documented in the literature. However, the general principles of C-H activation on the carbazole core provide a strong indication of its potential reactivity.

Alkylation at the nitrogen atom (N-alkylation) is a common transformation for carbazole derivatives. For instance, the parent compound, 3,6-dichlorocarbazole (B1220011), can be readily alkylated at the 9-position. A notable example is the synthesis of 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole, achieved by reacting 3,6-dichlorocarbazole with propargyl bromide in the presence of a base. nih.gov This reaction introduces a versatile alkyne functionality for further transformations.

Another example of N-alkylation involves the reaction of 3,6-dichlorocarbazole with N-methyl-N'-(2-chloroethyl)piperazine to produce 3,6-dichloro-9-(2-(4-methylpiperazin-1-yl)ethyl)-9H-carbazole, a compound with potential applications in medicinal chemistry. google.com

Direct C-H alkylation and arylation of the carbazole ring, particularly at the 1, 2, 4, 5, 7, and 8 positions, are typically achieved through transition metal catalysis. These reactions often employ a directing group to achieve regioselectivity. chim.it While specific studies on the C-H arylation of this compound are scarce, the presence of the chloro substituents is expected to influence the electronic and steric environment of the available C-H bonds, thus impacting the regioselectivity of such transformations.

Acylation, Cyanation, and Halogenation of Carbazoles

The introduction of electron-withdrawing groups like acyl and cyano moieties, as well as additional halogens, can significantly alter the electronic characteristics of the carbazole system.

Cyanation of aryl halides is a well-established transformation, often catalyzed by palladium or copper complexes. researchgate.net The chloro-substituents on this compound could potentially undergo cyanation to introduce nitrile groups, which are versatile synthetic intermediates. The development of a catalytic, high-yielding procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile from the corresponding dibromo-carbazole highlights the feasibility of such transformations on the carbazole core. researchgate.net

Halogenation of the carbazole nucleus can be achieved using various halogenating agents. The existing chloro atoms on this compound would deactivate the ring towards further electrophilic substitution, making subsequent halogenations more challenging and likely requiring forcing conditions. The regioselectivity would be directed by the existing substituents.

Chalcogenation, Borylation, and Perfluoroalkylation Strategies

Modern synthetic methodologies allow for the introduction of a wide array of functional groups onto heterocyclic scaffolds.

Chalcogenation , the introduction of sulfur or selenium, onto the carbazole ring can be accomplished through various methods, often involving transition metal catalysis or the use of specific chalcogenating reagents. These functional groups are valuable for the construction of novel materials with interesting electronic and photophysical properties.

Borylation of carbazoles, typically through iridium-catalyzed C-H borylation, provides access to carbazolylboronic esters, which are versatile building blocks for cross-coupling reactions. While this method has been applied to carbazole itself, specific examples with this compound are not reported. The electronic effects of the chloro and methyl groups would play a significant role in the regioselectivity of the borylation reaction.

Perfluoroalkylation , particularly trifluoromethylation, is of great interest in medicinal chemistry and materials science due to the unique properties imparted by the perfluoroalkyl group. Condition-controlled divergent trifluoroalkylation of carbazoles using trifluoropyruvate has been developed, yielding mono- and di-trifluoromethylated products. chim.it This strategy could potentially be applied to this compound.

Intramolecular Cyclization and Annulation Reactions Involving Carbazole Moieties

The carbazole nucleus can serve as a template for the construction of more complex, fused heterocyclic systems through intramolecular cyclization and annulation reactions. These reactions are pivotal in the synthesis of natural products and advanced materials.

A variety of methods have been developed for the synthesis of carbazoles via the intramolecular cyclization of suitably substituted anilines. researchgate.netnih.gov Furthermore, the carbazole ring itself can be a participant in annulation reactions, leading to the formation of benzo[a]carbazoles and other fused systems. researchgate.net These reactions can be promoted by acid catalysts or transition metals and often proceed through the formation of new carbon-carbon or carbon-nitrogen bonds. researchgate.netresearchgate.net For instance, palladium-catalyzed intramolecular C-H addition of indoles bearing cyanohydrin components to nitriles has been shown to produce a range of fused polycyclic indoles, including carbazole derivatives. nih.gov While these examples showcase the general potential of the carbazole moiety to undergo such transformations, specific instances starting from this compound are not prominently featured in the literature.

Exploiting Halogen Atoms for Further Chemical Transformations

The chlorine atoms at the 3- and 6-positions of the carbazole ring are valuable handles for further functionalization through cross-coupling reactions. These reactions, catalyzed by transition metals like palladium, are fundamental for the construction of complex organic molecules.

Suzuki-Miyaura coupling , which couples an aryl halide with a boronic acid or ester, is a powerful tool for forming carbon-carbon bonds. Dichloro-heteroaromatics are known to participate in such reactions, and it is expected that this compound could be selectively functionalized at one or both chlorine positions. researchgate.net

Sonogashira coupling , the reaction between a terminal alkyne and an aryl halide, provides access to arylethynyl structures. This reaction is also typically catalyzed by palladium and a copper co-catalyst. The chloro-substituents of this compound could serve as electrophilic partners in this transformation.

Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction would enable the introduction of various nitrogen-containing substituents at the 3- and 6-positions of the carbazole core, further diversifying the chemical space accessible from this starting material.

The data presented in the following table is based on chromatographic analysis of this compound.

| Compound | RF Value | Detection Method |

| This compound | 0.72 | Iodine vapour |

Table 1: Chromatographic data for this compound. The RF value was determined using thin-layer chromatography on silica (B1680970) gel with a mobile phase of benzene-iso-octane (1:1, double development). archive.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3,6 Dichloro 9 Methylcarbazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of carbazole (B46965) derivatives in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity of atoms and the electronic structure of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a carbazole derivative provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in derivatives of 9-vinyl-9H-carbazole-3,6-dicarbonitrile, the protons of the vinyl group are distinctly observed, with the internal CH proton appearing at a downfield chemical shift (around 7.56 ppm) due to the influence of the electron-withdrawing cyano (-CN) substituents. mdpi.com The terminal vinyl protons typically appear in the standard alkene region, between 5.46 and 5.78 ppm. mdpi.com Aromatic protons on the carbazole core will exhibit characteristic splitting patterns and chemical shifts based on their position relative to the chloro and methyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. In 9-vinyl-9H-carbazole-3,6-dicarbonitrile, the introduction of the vinyl group is confirmed by new signals at 128.8 ppm and 107.5 ppm. mdpi.com For 3,6-Dichloro-9-methylcarbazole, distinct signals would be expected for the methyl carbon, the chlorinated aromatic carbons, the non-substituted aromatic carbons, and the carbons at the ring junctions, each shifted according to the electronic effects of its neighbors.

Interactive Data Table: Representative NMR Data for Carbazole Derivatives

| Compound | Nucleus | Chemical Shift (δ) [ppm] | Description |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | ¹H | 7.56 | Internal CH of vinyl group |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | ¹H | 5.46 - 5.78 | Terminal CH₂ of vinyl group |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | ¹³C | 128.8 | Vinyl group carbon |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | ¹³C | 107.5 | Vinyl group carbon |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound by providing a highly accurate measurement of its molecular mass. nih.gov This technique can differentiate between compounds with the same nominal mass but different chemical formulas. HRMS is also used to study the fragmentation patterns of molecules, which can offer structural clues.

For chlorinated carbazoles, gas chromatography coupled with mass spectrometry (GC-MS) is a common analytical method. researchgate.netnih.gov In the mass spectrum of 3,6-dichlorocarbazole (B1220011) (36-CCZ), a base peak is observed at a mass-to-charge ratio (m/z) of 235. researchgate.netnih.gov This molecular ion peak is crucial for identification. Tandem mass spectrometry (MS/MS) analysis often reveals characteristic fragmentation patterns, such as transitions from m/z 235 to m/z 200 and from m/z 235 to m/z 165, corresponding to the sequential loss of chlorine and other fragments. researchgate.netnih.gov It is important to note that analytical interference can occur, as compounds like p,p′-dichlorodiphenyltrichloroethane (p,p′-DDT) can exhibit similar retention times and mass spectral fragments, necessitating careful chromatographic separation. researchgate.netnih.gov

Interactive Data Table: HRMS Fragmentation Data for 3,6-Dichlorocarbazole

| Precursor Ion (m/z) | Product Ion (m/z) | Technique | Reference |

| 235 | 200 | MS/MS | researchgate.netnih.gov |

| 235 | 165 | MS/MS | researchgate.netnih.gov |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bond Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups and bond types. Specific absorption bands in the FT-IR spectrum correspond to the stretching and bending vibrations of bonds like C-H, C=C, C-N, and C-Cl.

In carbazole derivatives, characteristic peaks can be readily identified. For example, the FT-IR spectrum of 9-vinyl-9H-carbazole-3,6-dicarbonitrile shows a strong C≡N stretching vibration at 2224 cm⁻¹ and a C=C stretching band for the vinyl group at 1599 cm⁻¹. mdpi.com Another derivative, 9H-carbazole-9-carbothioic methacrylic thioanhydride, displays aromatic C-H stretching around 3401 cm⁻¹, aromatic C=C vibrations at 1604 cm⁻¹ and 1495 cm⁻¹, and C=S stretching at 1330 cm⁻¹. researchgate.net For this compound, one would expect to observe aromatic C-H stretching, aromatic ring C=C stretching, C-N stretching from the carbazole nitrogen, and a characteristic C-Cl stretching vibration, typically found in the lower frequency region of the spectrum.

Interactive Data Table: Characteristic FT-IR Peaks for Carbazole Derivatives

| Compound | Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | 2224 | Stretch | C≡N |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | 1599 | Stretch | C=C (vinyl) |

| 9H-carbazole-9-carbothioic methacrylic thioanhydride | 3401 | Stretch | C-H (aromatic) |

| 9H-carbazole-9-carbothioic methacrylic thioanhydride | 1604, 1495 | Stretch | C=C (aromatic) |

| 9H-carbazole-9-carbothioic methacrylic thioanhydride | 1330 | Stretch | C=S |

Electronic Spectroscopy (UV-Vis and Fluorescence) for π-Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission, provides insights into the electronic structure of conjugated π-systems like carbazole. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic transitions.

Carbazole-based compounds typically exhibit strong absorption bands in the UV region. researchgate.net For example, 9-methylcarbazole (B75041) shows distinct absorption peaks in its UV-Vis spectrum. nist.gov The introduction of substituents can significantly alter the electronic properties. In a study of benzyl-carbazole derivatives, absorption maxima were observed at 220, 256, 306, and 356 nm. clockss.org These compounds also exhibit fluorescence, with emission spectra that can be sensitive to the molecular environment, such as the presence of metal ions. clockss.org The fluorescence of one such derivative was used to detect Ce³⁺ ions, with an emission maximum (λem) at 346 nm. clockss.org The electronic spectra of this compound are expected to show characteristic π-π* transitions of the carbazole core, modulated by the electronic effects of the chloro and methyl groups.

Interactive Data Table: Electronic Spectroscopy Data for Carbazole Derivatives

| Compound | Technique | λmax (nm) | λem (nm) | Solvent |

| Bncz 2 (a benzyl-carbazole derivative) | UV-Vis | 220, 256, 306, 356 | - | - |

| Bncz 1 (a benzyl-carbazole derivative) | Fluorescence | - | 346 | Ethanol |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis and Molecular Packing

Interactive Data Table: Representative Crystal Data for a Carbazole Derivative

| Compound | Crystal System | Space Group | Key Feature |

| 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | - | - | Molecule resides on a twofold axis |

| 1,1′-(9-Octyl-9H-carbazole-3,6-diyl)diethanone | - | - | Nearly planar carbazole unit |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govrsc.orgresearchgate.nettriazolo [3,4-b] researchgate.netrsc.orgresearchgate.netthiadiazole | Monoclinic | P2₁/n | Packing dominated by N…H, S…H, C…C interactions |

Computational Chemistry and Theoretical Investigations of 3,6 Dichloro 9 Methylcarbazole

Electronic Structure Analysis and Molecular Orbital Theory

The electronic behavior of 3,6-dichloro-9-methylcarbazole is governed by the interplay of the carbazole (B46965) core, the electron-withdrawing chloro substituents, and the methyl group on the nitrogen atom.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for determining the optimized geometry and ground-state electronic properties of this compound. Calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict key structural parameters. For the related compound 3,6-dichlorocarbazole (B1220011), DFT calculations have been used to determine optimized geometries, vibrational frequencies, and infrared intensities mdpi.com. Similar calculations for N-substituted carbazoles, including 9-methylcarbazole (B75041), have been performed at the ωB97X-D/6-311++G(d,p) level of theory to investigate molecular structures and vibrational frequencies rsc.org.

Table 1: Representative Calculated Geometric Parameters for a Carbazole System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.38 - 1.41 | 118 - 122 | ~0 |

| C-N | ~1.38 | ~109 | - |

| C-Cl | ~1.74 | - | - |

| C-N-C (ring) | ~108 | - | - |

Note: These are typical values for carbazole systems and would be specifically calculated for this compound in a dedicated DFT study.

Frontier Molecular Orbital (FMO) Analysis and its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For carbazole derivatives, the HOMO is typically distributed over the carbazole ring, indicating its electron-donating nature. The presence of electron-withdrawing chlorine atoms at the 3 and 6 positions is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 9-methylcarbazole. This lowering of the LUMO energy would make the molecule more susceptible to nucleophilic attack. The methyl group, being weakly electron-donating, will have a smaller electronic effect.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Energy Level | Primary Location of Electron Density | Implication for Reactivity |

|---|---|---|---|

| LUMO | Lowered by Cl substituents | Carbazole ring system | Site for nucleophilic attack |

| HOMO | Lowered by Cl substituents | Carbazole ring and nitrogen atom | Site for electrophilic attack |

Note: The precise energy values and orbital distributions would be obtained from specific DFT calculations for this compound.

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational chemistry offers a window into the intricate details of chemical reactions, allowing for the study of transient species and energy barriers that are often difficult to probe experimentally.

Transition State Analysis and Reaction Energetics

Understanding the mechanism of a chemical reaction requires the identification of transition states (TS) and the calculation of their corresponding activation energies. For reactions involving this compound, such as electrophilic substitution, computational methods can map out the entire reaction pathway.

For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile would attack the electron-rich positions of the carbazole ring. DFT calculations can be employed to locate the transition state structure for this addition step. The energy of this transition state, relative to the reactants, provides the activation energy, which is a key factor in determining the reaction rate mdpi.com. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. Automated methods for transition state theory calculations are becoming increasingly prevalent for predicting reaction kinetics arxiv.orgarxiv.org.

Elucidating Regioselectivity and Stereoselectivity through Computational Models

The substitution pattern on the carbazole ring dictates the regioselectivity of further reactions. In this compound, the chlorine atoms deactivate the ring towards electrophilic substitution, but the remaining positions (1, 2, 4, 5, 7, and 8) are still potential sites for reaction.

Computational models can predict the most likely sites of reaction by analyzing the electron density distribution and the stability of the potential intermediates (sigma complexes). For example, Fukui functions, derived from DFT calculations, can be used to identify the most nucleophilic and electrophilic sites within the molecule. By comparing the activation energies for attack at different positions, the regioselectivity of a reaction can be rationalized and predicted mdpi.com. For instance, in electrophilic substitution, the positions with the highest electron density (most negative electrostatic potential) and that lead to the most stable carbocation intermediate will be favored.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.

Theoretical calculations of vibrational spectra (Infrared and Raman) for N-substituted carbazoles, including 9-methylcarbazole, have shown excellent correlation with experimental data rsc.org. By performing frequency calculations on the optimized geometry of this compound, its characteristic vibrational modes can be predicted. These theoretical spectra can aid in the assignment of experimental bands and provide a deeper understanding of the molecular vibrations.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) mdpi.comsemanticscholar.org. The calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. The effect of the chloro-substituents on the electronic transitions can be systematically studied, providing insights into the color and photophysical properties of the molecule mdpi.comsemanticscholar.org. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, which, when compared to experimental spectra, can help confirm the molecular structure nih.gov.

Table 3: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data

| Spectroscopic Technique | Experimental Data (for analogous compounds) | Hypothetical Calculated Data for this compound |

|---|---|---|

| FT-IR (cm⁻¹) | C-H stretching (~3000), C=C aromatic stretching (1600-1450), C-N stretching (~1300), C-Cl stretching (800-600) | Specific frequencies and intensities for all vibrational modes |

| UV-Vis (λmax, nm) | Absorption bands in the UV region, influenced by substitution semanticscholar.org | Predicted λmax and oscillator strengths for π-π* transitions |

| ¹H NMR (ppm) | Aromatic protons (7.0-8.5), N-CH₃ protons (~3.8) | Calculated chemical shifts for each unique proton |

| ¹³C NMR (ppm) | Aromatic carbons (110-140), N-CH₃ carbon (~30) | Calculated chemical shifts for each unique carbon atom |

Note: The experimental data are based on general ranges for similar compounds. Precise experimental and calculated values would be specific to this compound.

Theoretical Studies on Excited States and Photophysical Processes of Carbazole-Based Systems

Computational chemistry provides powerful tools for understanding the electronic structure and behavior of molecules in their electronically excited states. For carbazole-based systems, theoretical investigations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are crucial for elucidating the photophysical processes that govern their applications in optoelectronic materials. researchgate.net These studies offer insights into the nature of electronic transitions, the geometries of excited states, and the pathways for energy dissipation.

Theoretical studies on carbazole derivatives often begin with the optimization of the ground state geometry using DFT methods, such as B3LYP, paired with a suitable basis set like 6-31G*. researchgate.net Following this, the electronic absorption spectra, which correspond to transitions from the ground state to various excited states, are calculated using TD-DFT. researchgate.net These calculations provide information on the excitation energies and the oscillator strengths of the transitions, which are related to the intensity of absorption peaks.

For instance, studies on carbazole oligomers have used TD-DFT and ZINDO methods to calculate absorption spectra, revealing how the electronic properties change with the extension of conjugation. researchgate.net The investigation of substituted carbazoles, such as 3,6-di-tert-butylcarbazole (B1356187), has shown that alkyl substituents can cause a small increase in the Stokes shift, which is the difference between the maxima of the absorption and emission spectra. mdpi.com

The photophysical deactivation pathways from the excited state are a key focus of theoretical investigations. Upon photoexcitation to an initial singlet excited state (Sₓ), carbazole systems typically undergo rapid internal conversion (IC) to the lowest singlet excited state (S₁), often on a sub-picosecond to picosecond timescale. mdpi.com From the S₁ state, the molecule can relax through several channels:

Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon.

Intersystem Crossing (ISC): A non-radiative transition to the triplet manifold (T₁).

Vibrational Cooling: Energy transfer from the "hot" S₁ state to the surrounding solvent molecules. mdpi.com

Computational models can predict the energies of these different states and the barriers between them, helping to rationalize the observed photophysical properties. For example, in carbazole and its tert-butyl derivative, the S₁ state has a lifetime of 13–15 nanoseconds and the intersystem crossing to the T₁ state occurs with a quantum yield of 51–56%. mdpi.com

The nature and energy of the lowest unoccupied molecular orbital (LUMO) are critical in determining the photophysical behavior. In certain carbazole derivatives, such as 3,6-diamino-9-naphthylcarbazole, a charge transfer from the carbazole donor to an acceptor moiety can occur in the excited state. kobe-u.ac.jp This charge transfer character can lead to solvatochromism, where the emission color changes with solvent polarity. kobe-u.ac.jp

For this compound, theoretical studies would similarly predict the influence of the chloro and methyl substituents on the electronic structure and photophysical properties. The electron-withdrawing nature of the chlorine atoms at the 3 and 6 positions is expected to lower the energy of the highest occupied molecular orbital (HOMO) and potentially influence the excited state charge distribution. The methyl group at the 9-position has a smaller electronic effect but influences solubility and molecular packing.

Detailed computational analysis would involve mapping the potential energy surfaces of the ground and excited states to understand the dynamics of relaxation processes. The table below summarizes typical photophysical parameters investigated for carbazole derivatives, based on findings for related compounds.

| Parameter | Description | Typical Values for Carbazole Derivatives |

| λabs | Wavelength of maximum absorption | ~260-350 nm |

| τx | Lifetime of the initially excited state (Sₓ) | ~0.3 - 1.3 ps mdpi.com |

| τS1 | Lifetime of the first singlet excited state (S₁) | ~13 - 15 ns mdpi.com |

| ΦISC | Quantum yield of intersystem crossing (S₁ → T₁) | ~51 - 56% mdpi.com |

| τT1 | Lifetime of the first triplet excited state (T₁) | Microseconds (µs) mdpi.com |

Data based on studies of carbazole and 3,6-di-tert-butylcarbazole in various organic solvents. mdpi.com

These theoretical investigations are essential for the rational design of new carbazole-based materials with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs), sensors, and as photosensitizers. kobe-u.ac.jp

Applications of 3,6 Dichloro 9 Methylcarbazole As a Synthon in Advanced Materials Science

Role as a Monomer and Building Block in Polymer Chemistry

The unique structure of carbazole (B46965), with its electron-rich nitrogen atom and reactive sites at the 3 and 6 positions, makes it a valuable building block for various polymers. The presence of chlorine atoms at these positions in 3,6-Dichloro-9-methylcarbazole suggests its potential as a monomer in several polymerization reactions.

Synthesis of Carbazole-Based Microporous Organic Polymers (MOPs)

Microporous organic polymers (MOPs) are a class of materials characterized by their high surface area and porous structure, making them suitable for applications in gas storage and separation. nih.gov The active hydrogen atoms at the 3 and 6 positions of the carbazole ring are often utilized in condensation reactions to form hyperbranched, microporous polymers. nih.gov In the case of this compound, the chlorine atoms could potentially be displaced through various coupling reactions, such as Friedel-Crafts alkylation, to create a porous polymer network. However, specific studies detailing the synthesis and properties of MOPs derived from this particular monomer are not readily found.

Development of Conductive and Photoconductive Polymers from Carbazole Derivatives

Carbazole-containing polymers, most notably poly(N-vinylcarbazole) (PVK), are well-known for their photoconductive properties and have been foundational in the development of organic electronics. mdpi.com The general principle involves creating a conjugated polymer backbone that facilitates charge transport. While carbazole itself can act as a monomer for conductive polymers, the direct polymerization of this compound into a conductive or photoconductive polymer has not been extensively documented. Theoretical possibilities include Ullmann or Suzuki coupling reactions to form polycarbazole chains, where the chloro substituents would be the reactive sites.

Fabrication of Polymeric Materials with Enhanced Thermal Stability

Aromatic polyimides are renowned for their exceptional thermal stability, often exhibiting high glass transition temperatures. rsc.org The incorporation of rigid, aromatic structures like carbazole into a polymer backbone can contribute to its thermal resistance. While research has been conducted on the thermal properties of various polycarbazoles, specific data on the thermal stability of polymers synthesized directly from this compound is not available. The inherent rigidity of the dichlorinated carbazole unit suggests that its incorporation into a polymer chain could enhance thermal stability, but experimental verification is needed.

Formation of Polymer-Derived Heteroatom-Doped Porous Carbon Materials

Polymers can serve as precursors for the synthesis of heteroatom-doped porous carbon materials, which have applications in catalysis and energy storage. richplanet.netazom.com The process typically involves the carbonization of a polymer containing heteroatoms like nitrogen. A polymer derived from this compound would inherently contain nitrogen. Upon thermal treatment, this nitrogen could be incorporated into the resulting carbon lattice, creating a nitrogen-doped porous carbon. The chlorine atoms might also influence the porosity and surface chemistry of the final material. However, there are no specific reports on the use of polymers from this compound for this purpose.

Organic Electronic Device Applications

The optoelectronic properties of carbazole derivatives have led to their widespread use in organic electronic devices. Their hole-transporting capabilities and tunable emission properties make them attractive for these applications.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics

Carbazole-based materials are frequently employed as host materials in the emissive layer of OLEDs and as donor materials in the active layer of organic photovoltaic cells. rsc.orgmdpi.com The function of these materials is to facilitate charge transport and/or to emit light. Fused-ring carbazole derivatives, in particular, have shown promise for achieving high-efficiency deep-blue emission in OLEDs. rsc.org While the electronic properties of this compound would theoretically make it a candidate for such applications, specific device performance data for OLEDs or organic solar cells incorporating this compound is not present in the available literature. Research on related carbazole derivatives suggests that the chlorine substitution could influence the energy levels and charge-transport properties of the material.

Application in Organic Field-Effect Transistors (OFETs) and Electrochromic Devices (ECDs)

The this compound moiety is a fundamental component in the synthesis of polymers for organic field-effect transistors (OFETs) and electrochromic devices (ECDs). The chlorine substituents offer sites for further functionalization, allowing for the fine-tuning of the electronic and optical properties of the resulting materials.

In the realm of OFETs, carbazole derivatives are prized for their hole-transporting capabilities. nih.gov The design of novel D-A-D-A-D architectured 9-(2-ethylhexyl)-9H-carbazoles, with cyanovinylene sidearms at the 3 and 6 positions, has been explored for their potential as hole-transporting materials (HTMs). nih.gov These materials exhibit excellent fluorescence and intramolecular charge-transfer (ICT) behavior, which are crucial for efficient device performance. nih.gov The incorporation of the this compound unit into polymer backbones can enhance electrical conductivity, a key parameter for OFETs. chemimpex.com

For electrochromic applications, polymers derived from 3,6-disubstituted carbazoles display reversible color changes upon the application of an electrical potential. A novel dendritic carbazole derivative, when homopolymerized and copolymerized with 3,4-ethylenedioxythiophene (B145204) (EDOT), has been shown to exhibit multichromic behavior. pku.edu.cn The copolymer, in particular, displayed a rich palette of colors, including orange, green, brown-green, blue, and grey, at different potentials. pku.edu.cn This versatility makes such materials highly suitable for applications in smart windows and displays. pku.edu.cn Another study focused on a homopolymer of 3,6-di(2-thienyl)carbazole and its copolymers, which also demonstrated significant electrochromic properties with high contrast and rapid switching times. nih.gov

Table 1: Electrochromic Performance of Carbazole-Based Polymers

| Polymer/Device | Colors Displayed | Max. Transmittance Change (ΔT%) | Switching Time (s) | Coloration Efficiency (η) (cm²/C) | Reference |

| P(BTCPh-EDOT) | Orange, green, brown-green, blue, grey | - | - | - | pku.edu.cn |

| P(DTC-co-TF)/PEDOT-PSS ECD | - | 43.4% at 627 nm | < 0.6 | - | nih.gov |

| P(DTC-co-TF2)/PEDOT-PSS ECD | Dark yellow, yellowish-green, gunmetal gray, dark gray | - | - | 512.6 at 627 nm | nih.gov |

| P(DTC-co-BTP2) | - | 68.4% at 855 nm | - | - | nih.gov |

Development of Organic Photorefractive and Photosensitizer Materials

The carbazole scaffold is a cornerstone in the design of organic photorefractive materials, which can reversibly change their refractive index upon illumination. mdpi.com This property is essential for applications in dynamic holography and updatable 3D displays. mdpi.com Photorefractive polymers typically consist of a photoconducting polymer matrix, a photosensitizer, and a nonlinear optical chromophore. mdpi.com While direct applications of this compound as a primary component in these systems are not extensively documented, its role as a synthon for creating the necessary building blocks is significant.

The carbazole unit itself can be part of the polymer backbone, providing the necessary charge-transporting properties. mdpi.com For instance, carbazole-based polymers bearing phthalocyanine (B1677752) groups have been synthesized for photorefractive purposes. nih.gov The sensitizer (B1316253) molecule, which absorbs light and initiates the photorefractive effect, can also be a derivative of carbazole. mdpi.com Furthermore, the chlorine atoms on the this compound synthon can be replaced to introduce chromophores or other functional groups that enhance the photorefractive performance of the final material. chemimpex.com

Energy-Related Materials

The unique electronic properties of the this compound unit make it a valuable building block for materials used in energy generation, storage, and conservation.

Materials for Gas Adsorption, Separation, and Storage (e.g., CO2 Capture)

Porous organic polymers (POPs) derived from carbazole-based monomers have demonstrated significant potential for gas adsorption, particularly for CO2 capture. researchgate.net The high nitrogen content and the microporous structure of these materials contribute to their high CO2 uptake capacity and selectivity. researchgate.netnih.gov

Several strategies have been employed to enhance the CO2 adsorption properties of carbazole-based POPs. One approach involves the copolymerization of different carbazole monomers to tune the pore properties and increase the specific surface area. researchgate.net For example, a copolymer of 1,3,6,8-tetrabromocarbazole (B142638) showed a high BET specific surface area of up to 2241 m²/g and a CO2 uptake of 4.57 mmol/g. researchgate.net Another strategy is the introduction of functional groups that have a high affinity for CO2, such as pyridine (B92270) and hydrazine. researchgate.net A pyridine-functionalized polycarbazole exhibited a superior CO2 uptake of 5.57 mmol/g at 273 K and 1.0 bar. researchgate.net

Table 2: CO2 Adsorption Capacities of Carbazole-Based Porous Organic Polymers

| Polymer | Monomer(s) | BET Surface Area (m²/g) | CO2 Uptake (wt% at 273 K, 1 bar) | CO2 Uptake (mmol/g at 273 K, 1 bar) | Reference |

| PCz-Cn-Cz (n=3-6) | Carbazole-spacer-carbazole | 768-870 | up to 16.8 | - | researchgate.net |

| CP-CMP5 | 1,3,6,8-tetrabromocarbazole (60 mol%) | 2241 | - | 4.57 | researchgate.net |

| InCz-HCP2 | Indolo[3,2-b]carbazole | - | - | 3.58 | researchgate.net |

| Pyridine-functionalized polycarbazole | Pyridine-functionalized carbazole | - | - | 5.57 | researchgate.net |

| P11 | 9-phenylcarbazole | - | - | 52.4 cm³/g | nih.gov |

Utilization as Redox Mediators and Electrocatalysts

The reversible redox behavior of carbazole derivatives makes them suitable for use as redox mediators in energy storage systems. A redox mediator is a soluble molecule that facilitates charge transfer between the electrode and the active material, improving the kinetics of the electrochemical reactions. mdpi.com

In the context of lithium-ion batteries, 3,6-dicyanocarbazole has been proposed as a redox shuttle with a high switch-on potential, which can protect the battery from overcharging. mdpi.com The electron-withdrawing cyano groups increase the oxidation potential of the carbazole core, making it suitable for use with high-voltage cathode materials. mdpi.com Similarly, a functionalized 3,6-dibromo-9-(p-tolyl)-9H-carbazole has been investigated as a cathode material in a non-aqueous redox flow battery. rsc.org The electron-withdrawing bromine atoms increase the reduction potential of the carbazole, and the material exhibits good reversibility. rsc.org

While the direct use of this compound as an electrocatalyst is not widely reported, polymers derived from it can be carbonized to produce nitrogen-doped carbons with high electrocatalytic activity. mdpi.com

Application in Energy Storage Systems (e.g., High-Voltage Li-Ion Batteries)

The development of high-voltage lithium-ion batteries requires cathode materials and electrolytes that are stable at high potentials. Carbazole-based materials, synthesized using the this compound synthon, are promising candidates for these applications.

As mentioned previously, the oxidation potential of the carbazole core can be tuned by introducing electron-withdrawing groups at the 3 and 6 positions. This allows for the design of redox mediators and polymer coatings that are compatible with high-voltage cathode materials, preventing electrolyte degradation and improving the safety and cycle life of the battery. mdpi.com For instance, a monomer, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, has been proposed for the synthesis of a polycarbazole with a high oxidation potential, suitable for protecting high-voltage Li-ion batteries. mdpi.com

Functional Materials for Sensing and Recognition

The carbazole framework, with its distinct fluorescent properties and sites for functionalization, is an excellent platform for the development of chemical sensors. The this compound synthon can be modified to create receptors that selectively bind to specific analytes, leading to a detectable change in the material's optical or electrochemical properties.

An example of this is the synthesis of a molecularly imprinted polymer (MIP) sensor for the detection of 17-β-estradiol. This sensor was based on a 3,6-diamino-9-ethylcarbazole (B13949526) monomer, which was derived from the corresponding dichloro-carbazole. The MIP sensor exhibited ultrahigh sensitivity and selectivity for the target molecule.

Furthermore, the introduction of strongly electron-withdrawing groups at the 3 and 6 positions of the carbazole core can turn the molecule into a colorimetric anion sensor. While 3,6-dichloro substitution itself does not lead to a colorimetric response, further derivatization to introduce dicyano or dinitro groups can lead to distinct color changes upon interaction with basic anions. This highlights the versatility of the 3,6-dichlorocarbazole (B1220011) platform for creating a range of sensing materials.

Fluorescent Porous Polymers for Recognition and Detection Applications

The synthesis of fluorescent porous polymers for sensing applications is a significant area of research. These materials combine the benefits of a high surface area and porous structure with the inherent fluorescence of specific chromophores. The general approach involves the polymerization of functionalized monomers to create a robust, cross-linked network.

For a compound like this compound to be used in this context, it would first need to be functionalized further to enable polymerization. For example, Suzuki or Sonogashira cross-coupling reactions are common methods used to build such polymers. This would necessitate converting the chloro groups or adding other reactive groups to the carbazole core.

Studies on related carbazole-based porous organic polymers (POPs) have demonstrated their effectiveness in detecting various analytes. acs.orgresearchgate.netnih.gov For instance, polymers containing N-benzyl dibromo-carbazole have been synthesized and show promise in the recognition and detection of pesticides in water. acs.orgresearchgate.netnih.gov These polymers often work on the principle of fluorescence quenching, where the analyte interacts with the carbazole unit, leading to a measurable decrease in fluorescence intensity. The porosity of the polymer allows for rapid and efficient diffusion of the analyte to the sensing sites. nih.gov

Hypothetical Research Findings for a Polymer Derived from this compound:

| Property | Hypothetical Value/Observation | Rationale based on similar compounds |

| Porosity | High BET surface area (e.g., > 500 m²/g) | Cross-linking of synthons typically generates porous structures. acs.orgnih.gov |

| Fluorescence | Emission in the blue-violet region | The carbazole core is a known fluorophore. Substituents would modulate the exact wavelength. |

| Sensing Target | Nitroaromatic compounds, pesticides | The electron-rich carbazole core is known to interact with electron-deficient analytes. researchgate.net |

| Sensing Mechanism | Fluorescence Quenching | Photoinduced electron transfer from the excited polymer to the analyte is a common mechanism. |

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of carbazole-based ligands is attractive for creating fluorescent MOFs or materials with interesting electronic properties.

To utilize this compound as a building block for MOFs, it would need to be converted into a multitopic ligand, typically by introducing coordinating groups such as carboxylates or pyridyls. For example, the chloro-positions could potentially be functionalized to attach these coordinating moieties.

Research on carbazole-functionalized MOFs has shown their potential as highly selective and sensitive fluorescent sensors for various organic pollutants, including antibiotics and nitroaromatic compounds. researchgate.net The rigid and well-defined structure of a MOF allows for precise positioning of the carbazole units, which can enhance their sensing performance or lead to unique solid-state emission properties through controlled intermolecular interactions. rsc.org For example, MOFs constructed from 4,4'-(9-(4'-carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid and cadmium ions have been shown to efficiently detect nitrofurans and other pollutants. researchgate.net

The design of such materials often relies on a "building block" approach, where the geometry of the organic ligand dictates the final topology of the framework. rsc.orgnih.gov

Future Research Perspectives and Emerging Areas in 3,6 Dichloro 9 Methylcarbazole Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of functionalized carbazoles often involves multi-step processes with harsh conditions and the use of hazardous reagents. researchgate.net Modern synthetic chemistry is increasingly focused on "green" principles, emphasizing the reduction of waste and improvement of efficiency. Future research into the synthesis of 3,6-Dichloro-9-methylcarbazole will prioritize the development of sustainable and atom-economical pathways.

One promising avenue is the application of palladium-catalyzed C-H/C-H oxidative functionalization and cyclization of arylamines, which can provide a sustainable route to carbazoles using molecular oxygen. consensus.app Another approach involves improving upon known methods, such as the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile, which utilizes an atom-economic one-pot alkylation-elimination sequence. mdpi.com Adapting such strategies, for instance, by using transition-metal-catalyzed C-H activation or one-pot tandem reactions, could lead to more efficient and environmentally benign syntheses of this compound and its derivatives. tandfonline.combohrium.com These methods aim to minimize the production of byproducts, aligning with the principles of green chemistry. researchgate.net

Table 1: Comparison of Synthetic Approaches for Carbazole (B46965) Derivatives

| Feature | Traditional Methods (e.g., Graebe-Ullmann) | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often require stoichiometric, hazardous reagents. | Utilize catalytic amounts of transition metals (e.g., Pd, Cu), molecular oxygen. consensus.apptandfonline.com |

| Conditions | Frequently require high temperatures (thermolysis). researchgate.net | Milder reaction conditions. rsc.org |

| Atom Economy | Can be low, with significant byproduct formation. | High, often involving C-H activation or one-pot sequences to reduce waste. mdpi.com |

| Environmental Impact | Higher, due to harsh conditions and waste. | Lower, aligning with green chemistry principles. researchgate.net |

| Versatility | May have limited functional group tolerance. researchgate.net | Broader substrate scope and functional group tolerance. rsc.org |

Exploration of Novel Regioselective and Stereoselective Functionalization Strategies

The functionalization of the carbazole core at specific positions is critical for tuning its properties for various applications. The chlorine atoms at the 3 and 6 positions and the methyl group at the 9-position of this compound pre-define its electronic landscape. However, further precise modification at other positions (C1, C2, C4, C7, and C8) is a significant challenge.

Future research will focus on novel catalytic methods for regioselective C-H functionalization. Transition metal-catalyzed reactions, using catalysts based on palladium, rhodium, and copper, have emerged as powerful tools for the site-selective modification of the carbazole skeleton. chim.it For instance, palladium-catalyzed C-H alkylation and acylation, assisted by a transient mediator like norbornene, has been developed for the C1 functionalization of carbazoles. nih.gov Similarly, directing groups can steer reactions to specific sites; for example, a copper(II)-mediated N-arylation of carbazoles has been achieved using an 8-aminoquinoline (B160924) amide directing group. rsc.org

While stereoselectivity is less commonly a focus for the planar carbazole core itself, it becomes crucial when introducing chiral substituents or when the carbazole is part of a larger, three-dimensional structure. Future work may explore substrate-controlled hydroamination of alkynes to generate stereoselective N-styrylated carbazoles, where the electronic nature of the reactants dictates the (Z) or (E) stereochemistry of the product. acs.org

Table 2: Examples of Regioselective Functionalization on the Carbazole Nucleus

| Position | Reaction Type | Catalyst/Reagent | Significance |

|---|---|---|---|

| C1 | C-H Alkylation / Acylation | Pd-catalyst with Norbornene mediator | Overcomes the need for pre-installed directing groups for C1 functionalization. nih.gov |

| C2 | C-H Arylation | Pd(II)-catalyst with directing group | Allows construction of C2, C3, C4 functionalized motifs. |

| C3 | C-H Amination | Rhodium(II) catalyst | Introduces enamido groups at the C3 position. |

| N-position | N-Arylation | Copper(II)-catalyst with directing group | Enables dehydrogenative coupling to form C-N bonds. rsc.org |

| Multiple | C-H Functionalization | Gold catalyst with diazoalkanes | Allows for the introduction of multiple carbene fragments onto the carbazole unit. nih.gov |

Integration of Advanced Characterization Techniques with In-Situ Monitoring

A deep understanding of the structure of this compound and its derivatives, as well as the mechanisms of their formation, is essential for rational design and optimization. Advanced characterization techniques are indispensable for this purpose. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, is fundamental for structural elucidation in solution. ipb.ptresearchgate.netnih.gov These methods help in assigning proton and carbon resonances and determining the connectivity within complex carbazole derivatives. ipb.pt

For the solid state, single-crystal X-ray diffraction provides precise information on the molecular geometry and intermolecular interactions. Furthermore, the integration of in-situ monitoring techniques allows for real-time observation of reaction kinetics and intermediates. Raman spectroscopy is a particularly powerful tool for this, as it can be used to monitor solid-state reactions and crystallization processes non-destructively and in real time. nih.govnih.govnist.gov This provides invaluable mechanistic insights that are not accessible through conventional analysis of the final product alone.

Table 3: Advanced Characterization Techniques for Carbazole Chemistry

| Technique | Application | Information Gained |

|---|---|---|

| 2D NMR Spectroscopy (e.g., HMBC, NOE) | Structural elucidation of complex derivatives in solution. ipb.ptdiva-portal.org | Atom connectivity, spatial proximity of atoms, molecular conformation. diva-portal.orgresearchgate.net |

| Single-Crystal X-ray Diffraction | Determination of precise molecular structure in the solid state. | Bond lengths, bond angles, crystal packing, intermolecular interactions. |

| In-situ Raman Spectroscopy | Real-time monitoring of synthesis and crystallization. nih.govnih.gov | Reaction kinetics, detection of intermediates, polymorphic transformations. nih.gov |

| Mass Spectrometry (e.g., HRMS) | Accurate mass determination and structural confirmation. nih.gov | Molecular formula confirmation, fragmentation patterns for structural clues. nih.gov |

Expanding the Scope of Computational Modeling for Complex Reactivity and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental work. researchgate.net DFT calculations can predict the geometric and electronic structures, vibrational frequencies (IR spectra), and electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.netresearchgate.net This predictive power is crucial for understanding the reactivity and potential applications of new derivatives before undertaking their synthesis, which can be time-consuming and expensive.

Future research will increasingly rely on computational screening to design materials with specific properties. For example, by calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, scientists can predict the charge transport capabilities and photophysical properties of novel carbazole derivatives for applications in organic electronics. researchgate.netlodz.pl DFT can also be used to study reaction mechanisms, helping to explain observed regioselectivity and to optimize reaction conditions. researchgate.net Steric effects, which play a critical role in directing crystallization and film formation, can also be modeled to design materials with improved performance in devices. acs.org

Table 4: Applications of Computational Modeling in Carbazole Research

| Computational Method | Area of Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Structural and Electronic Analysis | Optimized geometry, HOMO/LUMO energies, electrostatic potential maps. researchgate.netlodz.pl |

| Time-Dependent DFT (TD-DFT) | Photophysical Properties | UV-Vis and photoluminescence spectra, excited-state dynamics. researchgate.netmdpi.com |

| Molecular Mechanics (MM) | Conformational Searching | Identification of lowest energy conformers for further DFT analysis. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Characterization of chemical bonds and non-covalent interactions. |

Investigation of this compound in Emerging Material Technologies and Interdisciplinary Research Fields

The unique properties of the carbazole core—namely its rigidity, thermal stability, and electron-donating nature—make it a privileged scaffold for advanced materials. nih.govmagtech.com.cn The 3,6-dichloro substitution pattern on the 9-methylcarbazole (B75041) framework modifies its electronic properties, opening up new avenues for application.

In the field of organic electronics , carbazole derivatives are extensively used as hole-transporting materials, host materials for phosphorescent emitters, and as building blocks for fluorescent and thermally activated delayed fluorescence (TADF) emitters in Organic Light-Emitting Diodes (OLEDs). magtech.com.cnresearchgate.netmdpi.com The specific substitution on this compound could be leveraged to fine-tune the energy levels for efficient charge injection and transport in next-generation displays and lighting.

Furthermore, carbazole-based polymers, such as analogs of poly(vinylcarbazole) (PVK), are being investigated for applications in energy storage , specifically as protective layers for high-voltage Li-Ion batteries. mdpi.com The introduction of electron-withdrawing groups, like the chloro- and potentially cyano-groups derived from it, can increase the oxidation potential, making these materials suitable for advanced battery technologies. mdpi.com There is also potential in the development of microporous organic polymers for gas capture and as precursors for nitrogen-doped carbons used in catalysis. nih.gov

In medicinal chemistry , the carbazole nucleus is a key component of many biologically active natural products and synthetic drugs. researchgate.net Derivatives have shown potential as antimicrobial and anticancer agents. nih.govnih.gov Future interdisciplinary research could explore derivatives of this compound as new pharmaceutical leads, where the specific substitution pattern could influence binding affinity and biological activity.

Table 5: Potential Applications of this compound Derivatives

| Research Field | Potential Application | Key Properties |

|---|---|---|

| Organic Electronics | Host materials, hole-transport layers, and emitters in OLEDs. mdpi.com | High triplet energy, good thermal stability, tunable HOMO/LUMO levels. magtech.com.cn |

| Energy Storage | Protective layers for high-voltage Li-Ion batteries; N-doped carbon precursors. mdpi.com | High oxidation potential, good film-forming properties. mdpi.com |

| Material Science | Photoconductors, photorefractive materials, sensors. nih.gov | Strong optoelectronic properties, large conjugated π-electron system. tandfonline.com |

| Medicinal Chemistry | Scaffolds for antimicrobial or anticancer agents. nih.govnih.gov | Rigid structure for specific receptor binding, potential for diverse functionalization. researchgate.net |

| Polymer Chemistry | Monomers for functional polymers (e.g., for gas capture). nih.gov | Ability to be polymerized, introduction of functional groups for specific interactions. |

Q & A

Q. What are the optimal synthetic routes for 3,6-Dichloro-9-methylcarbazole, and how can purity be ensured?

The synthesis of carbazole derivatives often involves nucleophilic substitution or alkylation reactions. For example, analogous compounds like 9-(4-bromobutyl)-9H-carbazole are synthesized by reacting carbazole with dibromoalkanes in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C . To ensure purity, recrystallization from ethanol or other solvents is recommended after removing unreacted reagents via vacuum distillation . Characterization via -NMR, -NMR, and elemental analysis is critical to confirm structural integrity and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns on the carbazole ring and methyl group.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.